8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid
Description
Properties
IUPAC Name |
8-formyl-4H-1,3-benzodioxine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c11-3-7-1-6(10(12)13)2-8-4-14-5-15-9(7)8/h1-3H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBABRDEGSDAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)C(=O)O)C=O)OCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzodioxine ring is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid serves as a valuable intermediate in organic synthesis. Its unique structure allows for the development of more complex organic molecules, making it a crucial component in synthetic chemistry.
2. Biological Activities
- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity, making it a candidate for further studies in developing new antimicrobial agents.
- Anticancer Potential : Investigations into its biological effects have revealed promising anticancer properties. The compound's interactions with specific biological targets are being explored to understand its mechanism of action and therapeutic potential.
3. Drug Development
- Therapeutic Applications : The compound is being studied for its potential use in drug discovery due to its ability to interact with various molecular targets. This interaction may modulate enzyme activity and influence cellular signaling pathways, highlighting its significance in medicinal chemistry.
Industrial Applications
1. Specialty Chemicals Production
- The unique properties of this compound make it suitable for use in the production of specialty chemicals. Its application extends to materials science where it can be utilized in creating novel materials with specific functionalities.
Case Studies and Research Findings
Recent studies have investigated the synthesis and biological evaluation of derivatives of this compound. For instance, researchers have synthesized various derivatives to assess their antimicrobial and anticancer activities through in vitro assays. These studies demonstrate that modifications to the compound's structure can significantly impact its biological efficacy.
Example Study
A study published in a peer-reviewed journal focused on synthesizing derivatives of this compound and evaluating their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency against specific cancer types compared to the parent compound .
Mechanism of Action
The mechanism of action of 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural Analogs in the Benzodioxine Family
Table 1: Key Structural Analogs and Their Properties
Functional Group Variations and Impact
- Formyl vs. Carboxylic Acid Derivatives : The presence of a formyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). In contrast, methyl esters (e.g., methyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate) are hydrolytically stable intermediates for amide synthesis .
- Amino Substitution: 7-Amino-2,3-dihydrobenzo[1,4]dioxine-6-carboxylic acid (V13) exhibits strong fluorescence at high pH due to deprotonation of the carboxylic acid group, enabling its use in viability assays .
Physicochemical Properties
Biological Activity
Overview
8-Formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid, a heterocyclic compound with the molecular formula C10H8O5, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its antimicrobial and anticancer properties, mechanism of action, and compares it with related compounds.
- Molecular Weight : 208.17 g/mol
- IUPAC Name : this compound
- CAS Number : 170807-21-3
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of benzodioxane compounds demonstrate formidable antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives suggest effective antimicrobial activity, particularly against gram-positive bacteria .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| Related compound | Escherichia coli | 125 |
Anticancer Properties
The compound is also being investigated for its anticancer potential. Studies have indicated that related benzodioxane derivatives can inhibit cancer cell proliferation through various pathways, including the p38α MAPK pathway, which is crucial in cancer biology. For example, one study reported that a benzodioxane derivative showed growth inhibitory activities in human ovarian carcinoma xenograft models .
The mechanism of action for this compound appears to involve interactions with specific molecular targets within cells. The formyl and carboxylic acid groups are believed to play critical roles in binding to enzymes and receptors, modulating their activities and influencing cellular processes. This interaction may lead to alterations in redox states and signaling pathways crucial for cellular function .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various benzodioxane derivatives, researchers found that the presence of the formyl group significantly enhanced antimicrobial activity. The study highlighted the importance of structural modifications in optimizing biological effects.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of benzodioxane derivatives revealed that modifications at specific positions on the benzodioxane ring can lead to enhanced inhibitory effects on tumor growth. The study emphasized the structure-activity relationship (SAR) as a key factor in developing effective anticancer agents .
Comparison with Similar Compounds
The unique structure of this compound allows for distinct biological activities compared to similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 4H-benzo[d][1,3]dioxine-6-carboxylic acid | Lacks formyl group | Reduced reactivity |
| 8-methyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid | Methyl instead of formyl | Altered activity profile |
| 8-nitro-4H-benzo[d][1,3]dioxine-6-carboxylic acid | Nitro group present | Different reactivity and effects |
Q & A
Q. What collaborative frameworks integrate synthetic chemistry and computational biology for studying this compound?
- Methodological Answer : Establish interdisciplinary workflows where synthetic data (e.g., reaction yields) inform computational models (e.g., QSAR), and vice versa. Use shared databases (e.g., PubChem) to cross-validate results .
Methodological Notes
- Data Validation : Cross-reference experimental results with CRDC classifications (e.g., RDF2050103 for chemical engineering design) to ensure alignment with standardized research protocols .
- Contradiction Management : Apply Bayesian statistical models to resolve conflicting data, weighting evidence by methodological rigor (e.g., sample size, controls) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
